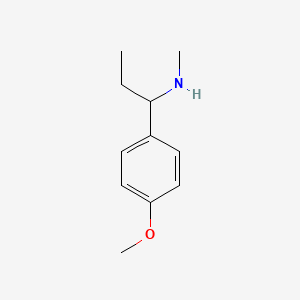

1-(4-methoxyphenyl)-N-methylpropan-1-amine

Übersicht

Beschreibung

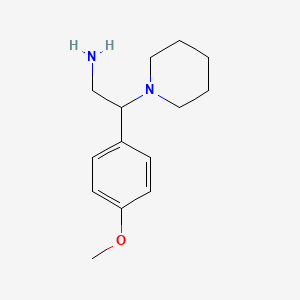

The compound “1-(4-methoxyphenyl)-N-methylpropan-1-amine” belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a three-carbon chain attached to a phenyl ring substituted with a methoxy group at the para position . The terminal carbon of the chain would be attached to a methylamine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Some general properties of phenylpropanes include their aromaticity, their potential to form hydrogen bonds, and their lipophilicity .Wissenschaftliche Forschungsanwendungen

Metabolic Studies

1-(4-methoxyphenyl)-N-methylpropan-1-amine (hereafter referred to by its chemical name) has been studied for its metabolic transformation processes. Research by Zweig and Castagnoli (1977) focused on the in vitro O-demethylation of this amine, highlighting its transformation to various metabolites with potential psychoactive properties (Zweig & Castagnoli, 1977). Additionally, Gal et al. (1975) investigated the metabolic N-hydroxylation of a similar amine by rabbit liver microsomes, offering insights into the metabolic pathways of such compounds (Gal, Gruenke, & Castagnoli, 1975).

Chemical Synthesis and Catalysis

The compound's relevance extends to chemical synthesis. Bassili and Baiker (1990) explored the amination of 1-methoxy-2-propanol over nickel-on-silica catalysts, which could be related to the synthesis processes involving the chemical name (Bassili & Baiker, 1990). Additionally, research on electrophilic amination of catecholboronate esters, which could be linked to the synthesis of the chemical name, was conducted by Knight et al. (1997) (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).

Molecular and Pharmacological Studies

The compound has been studied in the context of molecular and pharmacological research. Ferguson and Keller (1975) synthesized derivatives of the chemical name and tested their monoamine oxidase inhibiting activity, revealing its potential biochemical interactions (Ferguson & Keller, 1975).

Novel Material Synthesis

Murata et al. (2005) synthesized poly[bis(4-methoxyphenyl)aminiumacetylene]s, related to the chemical name, demonstrating its application in creating novel materials with unique photophysical properties (Murata, Miyajima, Takada, & Nishide, 2005).

Wirkmechanismus

Target of Action

The primary target of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, also known as 4-Methoxyamphetamine, is the serotonin transporter . This compound also interacts with alpha receptors and the synaptic vesicular amine transporter .

Mode of Action

4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects . The interaction with these targets results in the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions.

Biochemical Pathways

The compound affects the serotoninergic pathway , leading to an increase in the levels of serotonin in the synaptic cleft . This can result in downstream effects such as mood elevation, increased sociability, and potentially hallucinations.

Pharmacokinetics

It is known that the compound is metabolized by the body, and its metabolites are excreted in the urine

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the increase in serotonin levels in the brain. This can lead to various psychological effects, including mood elevation, increased sociability, and potentially hallucinations .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or substances in the body can affect the metabolism and excretion of the compound, potentially altering its effects . Additionally, individual genetic variations can influence how the body processes the compound, leading to variations in its effects among different individuals.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(4-Methoxyphenyl)-N-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels . This interaction is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholine deficiency is a hallmark. Additionally, this compound interacts with dopamine receptors, influencing neurotransmitter release and uptake .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters such as dopamine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic plasticity and improve cognitive functions . In other cell types, it may influence cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound interacts with dopamine receptors, modulating their activity and influencing neurotransmitter release . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it can enhance synaptic plasticity and cognitive functions over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive functions and improve memory . At higher doses, it may cause adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolic process involves demethylation and oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues. Its distribution is influenced by factors such as lipid solubility and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-11(12-2)9-5-7-10(13-3)8-6-9/h5-8,11-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXOGHQXFQRMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397623 | |

| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40023-80-1 | |

| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)